molecular formula C13H20N2OS B14370174 2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine CAS No. 89996-43-0

2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine

Cat. No.: B14370174
CAS No.: 89996-43-0
M. Wt: 252.38 g/mol
InChI Key: DZFCBIRBYTVNPU-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot reaction using microwave irradiation has been reported to be effective. This method involves the use of a solid base such as MgO in an eco-friendly solvent like ethanol, resulting in high yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the thiazine ring and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and pyrazolo[3,4-d][1,4]thiazines These compounds share similar structural features but may differ in their biological activities and applications

Similar Compounds

Properties

CAS No.

89996-43-0

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

4-(4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-yl)morpholine

InChI

InChI=1S/C13H20N2OS/c1-2-4-11-10-17-13(14-12(11)5-3-1)15-6-8-16-9-7-15/h1-10H2

InChI Key

DZFCBIRBYTVNPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(SC2)N3CCOCC3

Origin of Product

United States

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